2-Bromoquinolin-6-amine 2-Bromoquinolin-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13567003
InChI: InChI=1S/C9H7BrN2/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H,11H2
SMILES: C1=CC2=C(C=CC(=N2)Br)C=C1N
Molecular Formula: C9H7BrN2
Molecular Weight: 223.07 g/mol

2-Bromoquinolin-6-amine

CAS No.:

Cat. No.: VC13567003

Molecular Formula: C9H7BrN2

Molecular Weight: 223.07 g/mol

* For research use only. Not for human or veterinary use.

2-Bromoquinolin-6-amine -

Specification

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
IUPAC Name 2-bromoquinolin-6-amine
Standard InChI InChI=1S/C9H7BrN2/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H,11H2
Standard InChI Key GATRWJGEKJBWLV-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=N2)Br)C=C1N
Canonical SMILES C1=CC2=C(C=CC(=N2)Br)C=C1N

Introduction

Chemical and Physical Properties

Molecular Characteristics

2-Bromoquinolin-6-amine belongs to the quinoline family, a class of heterocyclic aromatic compounds. Its molecular structure combines a benzene ring fused with a pyridine ring, modified by substituents that enhance its reactivity and functional utility. Key properties include:

PropertyValueSource
Molecular FormulaC₉H₇BrN₂
Molecular Weight223.07 g/mol
IUPAC Name2-bromoquinolin-6-amine
CAS Number1779979-92-8
SMILESC1=CC2=C(C=CC(=N2)Br)C=C1N

The compound’s planar structure and electron-withdrawing bromine atom influence its electronic properties, making it suitable for cross-coupling reactions and coordination chemistry .

Physicochemical Data

While explicit data on melting/boiling points and solubility are unavailable for 2-Bromoquinolin-6-amine, analogs like 6-Bromoquinoline (C₉H₆BrN) offer comparative insights:

  • 6-Bromoquinoline:

    • Melting Point: 19°C

    • Boiling Point: 116°C at 6 mmHg

    • Density: 1.538 g/mL at 25°C

    • Solubility: Miscible with acetone, acetonitrile, and THF .

These properties suggest that 2-Bromoquinolin-6-amine likely exhibits similar solubility profiles, favoring polar aprotic solvents. Its amine group may enhance solubility in aqueous acidic conditions due to protonation .

Synthesis and Structural Modification

Pathway 1: Bromination of Quinolin-6-amine

Amination followed by bromination could yield the target compound. For example, 6-aminoquinoline might undergo electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) or HBr/H₂O₂ under controlled conditions .

Pathway 2: Amination of 2-Bromoquinoline

Alternatively, 2-Bromoquinoline (CAS 2005-43-8) could be functionalized via Buchwald-Hartwig amination, introducing an amine group at position 6 using palladium catalysts . This method aligns with the synthesis of (6-Bromoquinolin-2-yl)amine, where bromine and amine groups are introduced sequentially .

A representative synthesis of 2-Bromoquinoline involves:

  • Reacting quinoline-2-carboxylic acid with tert-butyl hypochlorite and sodium bromide in CH₂Br₂ at 60°C for 20 hours.

  • Column chromatography purification yields 75% product .

Adapting such methods for 2-Bromoquinolin-6-amine would require optimizing reaction conditions to preserve the amine group during bromination.

Applications in Research and Industry

Pharmaceutical Development

Brominated quinolines are pivotal in drug discovery. For instance, (6-Bromoquinolin-2-yl)amine is used to synthesize kinase inhibitors and anti-inflammatory agents . By analogy, 2-Bromoquinolin-6-amine could serve as a precursor for:

  • Anticancer Agents: Quinoline derivatives often intercalate DNA or inhibit topoisomerases. The bromine atom may enhance binding affinity to biological targets .

  • Antimicrobials: Structural analogs exhibit activity against Mycobacterium tuberculosis, suggesting potential utility in infectious disease research .

Material Science

Quinoline derivatives are explored as organic semiconductors due to their conjugated π-systems. The electron-deficient bromine atom in 2-Bromoquinolin-6-amine could modulate charge transport properties, making it suitable for optoelectronic devices .

Fluorescent Probes

The amine group enables conjugation with fluorophores. For example, (6-Bromoquinolin-2-yl)amine is used in bioimaging probes to track cellular processes . Similar applications for 2-Bromoquinolin-6-amine could involve tagging biomolecules for real-time microscopy.

Future Directions and Research Gaps

Despite its potential, 2-Bromoquinolin-6-amine remains understudied. Priority research areas include:

  • Synthetic Optimization: Developing efficient, scalable routes with higher yields.

  • Biological Screening: Evaluating its efficacy against cancer cell lines and pathogens.

  • Material Characterization: Assessing electronic properties for semiconductor applications.

Collaborative efforts between academic and industrial labs could accelerate its adoption in drug discovery pipelines and advanced material systems .

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